Zosurabalpin
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Overview
Description
Zosurabalpin is an experimental antibiotic developed through a collaboration between the pharmaceutical company Roche and scientists from Harvard University. It is designed to treat infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), a Gram-negative bacterium known for its resistance to multiple antibiotics . This compound targets a lipopolysaccharide transporter, making it a promising candidate in the fight against antibiotic-resistant bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zosurabalpin is synthesized through a series of complex chemical reactions involving tethered macrocyclic peptides (MCPs). The synthesis process includes the incorporation of non-standard amino acids and advanced cyclization methods to create a stable and effective compound . The optimization of these MCPs involves screening approximately 45,000 molecules to identify those with antibacterial properties .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of the identified MCPs, followed by purification and formulation processes. The production methods are designed to ensure high yield, purity, and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Zosurabalpin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its unique macrocyclic structure and antibacterial properties .
Scientific Research Applications
Zosurabalpin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and optimization of macrocyclic peptides.
Biology: Investigated for its ability to target and kill Gram-negative bacteria, particularly CRAB.
Industry: Potentially used in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Zosurabalpin exerts its effects by inhibiting the transport of lipopolysaccharide (LPS) to the bacterial surface. It targets a complex of proteins called LptB2FGC, which is essential for the assembly of the outer membrane of Gram-negative bacteria . By blocking this transport, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Clovibactin
- Novobiocin
- Teixobactin
- Darobactin
- Dynobactin
Uniqueness
Zosurabalpin is unique in its ability to target the LptB2FGC complex, a previously unexploited target in Gram-negative bacteria . This novel mechanism of action sets it apart from other antibiotics, making it a valuable addition to the arsenal against antibiotic-resistant infections .
Properties
CAS No. |
2379336-76-0 |
---|---|
Molecular Formula |
C43H50N8O5S |
Molecular Weight |
791.0 g/mol |
IUPAC Name |
4-[(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-17-(1H-indol-3-ylmethyl)-16-methyl-12,15,18-trioxo-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaen-22-yl]benzoic acid |
InChI |
InChI=1S/C43H50N8O5S/c1-51-37(23-30-25-47-34-12-3-2-10-32(30)34)40(53)49-26-33-31(27-16-18-28(19-17-27)43(55)56)11-6-15-38(33)57-41-29(9-8-22-46-41)24-48-35(14-7-21-45)39(52)50-36(42(51)54)13-4-5-20-44/h2-3,6,8-12,15-19,22,25,35-37,47-48H,4-5,7,13-14,20-21,23-24,26,44-45H2,1H3,(H,49,53)(H,50,52)(H,55,56)/t35-,36-,37-/m0/s1 |
InChI Key |
NJFUXFYUHIHHOJ-FSEITFBQSA-N |
Isomeric SMILES |
CN1[C@H](C(=O)NCC2=C(C=CC=C2SC3=C(CN[C@H](C(=O)N[C@H](C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
Canonical SMILES |
CN1C(C(=O)NCC2=C(C=CC=C2SC3=C(CNC(C(=O)NC(C1=O)CCCCN)CCCN)C=CC=N3)C4=CC=C(C=C4)C(=O)O)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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